molecular formula C9H14N2O2 B1629497 1,3-Diethylthymine CAS No. 21472-93-5

1,3-Diethylthymine

Cat. No.: B1629497
CAS No.: 21472-93-5
M. Wt: 182.22 g/mol
InChI Key: UZYUKPJXAMAIRU-UHFFFAOYSA-N
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Description

1,3-Diethylthymine is a synthetic derivative of thymine, a pyrimidine nucleobase found in DNA. The compound features ethyl groups substituted at the 1 and 3 positions of the thymine ring. While specific studies on this compound are scarce in the provided evidence, analogous alkylated nucleobases (e.g., methylated thymine derivatives) are known to influence base-pairing stability and enzymatic recognition in nucleic acids .

Properties

IUPAC Name

1,3-diethyl-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-10-6-7(3)8(12)11(5-2)9(10)13/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYUKPJXAMAIRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)N(C1=O)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618030
Record name 1,3-Diethyl-5-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21472-93-5
Record name 1,3-Diethyl-5-methyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21472-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diethyl-5-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethylthymine can be synthesized through the alkylation of thymine. The process involves the reaction of thymine with ethyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3-Diethylthymine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Studies have indicated that derivatives of thymidine, including 1,3-Diethylthymine, exhibit significant antitumor properties. The compound's structural modifications can enhance its interaction with DNA, potentially leading to the development of novel chemotherapeutic agents. Research has shown that alkylated thymidine derivatives can inhibit DNA synthesis in cancer cells, suggesting that DEThy may serve as a lead compound in the design of new anticancer drugs.

Mechanism of Action
The mechanism by which this compound exerts its effects involves the formation of stable adducts with DNA. These adducts can disrupt normal DNA replication and repair processes, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. This property makes DEThy a candidate for further investigation as a targeted therapy for specific cancer types.

Molecular Biology

DNA Repair Studies
this compound is utilized in research focused on understanding DNA repair mechanisms. Its structural similarity to natural thymidine allows researchers to study how various DNA repair enzymes interact with modified nucleotides. For instance, studies involving AlkB proteins have demonstrated that these enzymes can repair alkylated lesions in DNA, including those induced by compounds like DEThy. This research is critical for elucidating the pathways through which cells maintain genomic integrity.

Epigenetic Modifications
Recent studies have suggested that this compound may play a role in epigenetic modifications. Its incorporation into DNA could influence gene expression patterns by altering the methylation status of adjacent cytosines. Understanding these interactions is vital for developing strategies to manipulate gene expression in therapeutic contexts.

Table 1: Summary of Research Findings on this compound

Study ReferenceFocus AreaKey Findings
Antitumor ActivityDEThy derivatives showed significant cytotoxicity against various cancer cell lines.
DNA Repair MechanismsAlkB proteins effectively repaired DEThy-induced lesions in vitro, highlighting its relevance in DNA damage response studies.
Epigenetic ModificationsIncorporation of DEThy into DNA influenced gene expression patterns via methylation changes.

Mechanism of Action

The mechanism of action of 1,3-diethylthymine involves its interaction with nucleic acids. The compound can intercalate into DNA, disrupting the normal base pairing and affecting DNA replication and transcription. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The molecular targets include DNA polymerase and topoisomerase enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Alkylated thymine derivatives vary in substitution sites and alkyl chain length, leading to distinct properties. Key comparisons include:

Compound Substitution Sites Molecular Weight (g/mol) Key Properties/Applications
1,3-Diethylthymine 1,3 (ethyl) ~182.2* Hypothesized increased lipophilicity; potential research applications in nucleic acid modification.
1-Methylthymine 1 (methyl) 140.1 Reduced base-pairing stability; studied in mutagenesis .
3-Ethylthymine 3 (ethyl) 154.2 Altered enzymatic recognition; used in metabolic studies.
1,3-Dimethylbutylamine (1,3-DMBA) Aliphatic amine (unrelated to thymine) 137.7 Synthetic stimulant in dietary supplements; research/forensic applications .

*Calculated based on thymine (126.1 g/mol) + 2 ethyl groups (2 × 28.05 g/mol).

Notes on Evidence Limitations

The provided evidence lacks direct data on this compound, necessitating inferences from structurally related compounds. For instance:

  • Diphenylamine analogs () demonstrate how substitution patterns influence biological activity, suggesting similar principles apply to thymine derivatives .
  • Safety data for diethylamine () underscore the importance of handling alkylated compounds cautiously, though thymine derivatives may exhibit distinct toxicological profiles.

Biological Activity

1,3-Diethylthymine (DET) is a synthetic derivative of thymine, a nucleobase essential in the structure of DNA. Its biological activity has garnered attention due to its potential implications in genetic research and therapeutic applications. This article explores the biochemical properties, mechanisms of action, and biological significance of this compound, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by the addition of ethyl groups at the 1 and 3 positions of the thymine base. The chemical formula is C10H15N2O2C_{10}H_{15}N_{2}O_{2}, and its structural representation can be denoted as follows:

Structure C5H6N2O2 with two ethyl groups\text{Structure }\text{C}_{5}\text{H}_{6}\text{N}_{2}\text{O}_{2}\text{ with two ethyl groups}

The biological activity of this compound primarily revolves around its interaction with DNA and RNA. Research indicates that it may act as a substrate for various DNA repair enzymes, particularly those involved in demethylation processes.

Genotoxicity and Mutagenesis

The introduction of alkylated bases like DET into DNA can lead to mutations if not repaired effectively. Research has shown that compounds such as 3-methylthymine can cause replication errors due to mispairing during DNA synthesis .

  • Mutagenesis Studies : In experiments where 3-methylthymine was incorporated into DNA copolymers, significant effects on DNA synthesis were observed. This suggests that DET could also induce similar mutagenic effects depending on its concentration and cellular context .

In Vitro Studies

In vitro studies have demonstrated the ability of AlkB proteins to demethylate various methylated nucleobases including 3-methylthymine. Although direct studies on DET are sparse, the following findings from related compounds provide insights into its potential behavior:

  • Repair Efficiency : AlkB proteins exhibit varying efficiencies in repairing methylated lesions. For instance, the relative efficiency for repairing 3-methylthymine lesions was found to be higher than that for other alkylated bases .
EnzymeRepair Efficiency on 3-meT
AlkBHigh
hABH2Moderate
hABH3Lower

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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